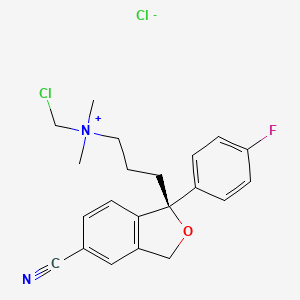

N-Chloromethyl (S)-Citalopram Chloride

Description

BenchChem offers high-quality N-Chloromethyl (S)-Citalopram Chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Chloromethyl (S)-Citalopram Chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H23Cl2FN2O |

|---|---|

Molecular Weight |

409.3 g/mol |

IUPAC Name |

chloromethyl-[3-[(1S)-5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]propyl]-dimethylazanium;chloride |

InChI |

InChI=1S/C21H23ClFN2O.ClH/c1-25(2,15-22)11-3-10-21(18-5-7-19(23)8-6-18)20-9-4-16(13-24)12-17(20)14-26-21;/h4-9,12H,3,10-11,14-15H2,1-2H3;1H/q+1;/p-1/t21-;/m0./s1 |

InChI Key |

NBPWOQRBNRRAJK-BOXHHOBZSA-M |

Isomeric SMILES |

C[N+](C)(CCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)CCl.[Cl-] |

Canonical SMILES |

C[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)CCl.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure analysis of N-Chloromethyl (S)-Citalopram Chloride

The following technical guide details the structural analysis, mechanistic origin, and characterization of N-Chloromethyl (S)-Citalopram Chloride , a critical process-related impurity in the development of Escitalopram.

A Technical Guide to Structure, Origin, and Analytical Profiling[1]

Executive Technical Summary

N-Chloromethyl (S)-Citalopram Chloride (often designated as a quaternary ammonium salt impurity) represents a specific class of process-related impurities formed during the synthesis or purification of Escitalopram.[1] Chemically, it is the quaternary ammonium derivative formed by the alkylation of the tertiary amine of Escitalopram with a chloromethyl group.

-

Target Analyte: N-Chloromethyl (S)-Citalopram Chloride[1][2]

-

Molecular Formula:

(Salt form)[1][2][3] -

Cation Mass (Monoisotopic): ~373.15 Da[1]

-

Criticality: High. Chloromethyl quaternary ammonium salts are structural alerts for genotoxicity due to their potential as alkylating agents.

This guide provides a self-validating protocol for the detection, isolation, and structural confirmation of this impurity, synthesizing mass spectrometry (MS), nuclear magnetic resonance (NMR), and mechanistic chemistry.

Mechanistic Origin: The "DCM Effect"

Understanding the causality of this impurity is essential for control. Unlike metabolic byproducts, this compound is frequently an artifact of chemical processing, specifically involving the interaction between the tertiary amine of Escitalopram and Dichloromethane (DCM) , a common solvent.

The Formation Pathway

Tertiary amines can react with DCM via an

Figure 1: Mechanistic pathway for the formation of N-Chloromethyl (S)-Citalopram Chloride via solvent interaction.[1]

Process Insight: This reaction is often slow at room temperature but accelerates during concentration steps (e.g., rotary evaporation) where local concentrations of amine and DCM are high, or if the free base is stored in DCM solution.

Structural Elucidation Strategy

To rigorously confirm the structure, a multi-modal approach is required. The presence of the quaternary nitrogen and the distinct chloromethyl group provides unique spectral signatures.

A. Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (ESI-QTOF or Orbitrap) is the first line of identification.[1]

-

Ionization Mode: ESI Positive (+ve).

-

Observed Species: The compound exists as a pre-charged cation

. Unlike the parent drug, it does not require protonation to be observed, but the mass will differ. -

Isotopic Pattern: The presence of the chlorine atom in the chloromethyl group (plus the fluorine on the phenyl ring) creates a distinct isotopic envelope.

Fragmentation Logic (MS/MS): Under Collision-Induced Dissociation (CID), the quaternary ammonium ion typically undergoes dealkylation.[1]

-

Loss of

: Reversion to the tertiary amine radical cation (less common). -

Hofmann Elimination-like pathways: Cleavage of the propyl chain.

B. NMR Spectroscopy

NMR provides the definitive proof of the

1H NMR (Proton) - Key Diagnostic Signals:

| Moiety | Chemical Shift (

Note: Chemical shifts may vary slightly depending on the solvent (DMSO-d6 vs.

13C NMR - Key Signals:

-

N-CH2-Cl Carbon: A distinct peak typically around 65-70 ppm , significantly deshielded compared to N-methyl carbons.[1]

Analytical Method Development (HPLC)

Separating the quaternary salt from the parent API requires specific chromatographic conditions due to the permanent positive charge of the impurity.

Protocol: Reverse-Phase Ion-Pairing HPLC

Standard C18 gradients may result in poor retention or tailing for quaternary amines.[1] An acidic mobile phase or chaotropic salt is recommended.

Method Parameters:

-

Column: C18 or Phenyl-Hexyl (e.g., Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (TFA acts as an ion-pairing agent to improve peak shape).[1]

-

Mobile Phase B: Acetonitrile.[4]

-

Gradient:

-

Detection: UV at 240 nm (isobenzofuran absorption).[5]

-

Retention Logic: The N-chloromethyl impurity is more polar than the parent drug (due to the permanent charge) but the hydrophobic chloromethyl group adds some retention.[1] It typically elutes before or close to Escitalopram depending on the ion-pairing strength.[1]

Workflow Visualization

The following diagram outlines the logical decision tree for confirming this specific impurity during a batch release or stability study.

Figure 2: Analytical decision matrix for the identification of quaternary ammonium impurities.

Toxicological Context & Control

Why this matters: N-Chloromethyl amines are reactive alkylating agents.[1] They can react with nucleophilic sites on DNA (guanine residues), posing a genotoxic risk.

-

Classification: Class 3 solvent byproduct / Mutagenic Impurity (ICH M7).

-

Control Strategy:

-

Avoidance: Replace DCM with non-halogenated solvents (e.g., Toluene, Ethyl Acetate) in the final crystallization steps.

-

Purging: If DCM is mandatory, ensure complete removal of residual solvent before any prolonged storage or heating steps.

-

Limits: Must be controlled to TTC (Threshold of Toxicological Concern) levels unless Ames negative data is provided.

-

References

-

Raman, B., et al. (2010). "Structural Elucidation of Process-Related Impurities in Escitalopram by LC/ESI-MS and NMR." Journal of Pharmaceutical and Biomedical Analysis. [1][6]

-

Simson Pharma. (n.d.). "N-Chloromethyl Escitalopram Impurity Standards and COA Data." Simson Pharma Limited.

-

NIST Chemistry WebBook. "Citalopram and Related Structures: Mass Spectrometry Data." National Institute of Standards and Technology.

-

ICH Guidelines. "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7)." International Council for Harmonisation.

Sources

- 1. Citalopram [webbook.nist.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Citalopram Chloromethyl Quaternary Salt - Analytica Chemie [analyticachemie.in]

- 4. Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Molecular weight and formula of N-Chloromethyl (S)-Citalopram Chloride

An In-Depth Technical Guide to N-Chloromethyl (S)-Citalopram Chloride: Physicochemical Properties, Synthetic Context, and Analytical Characterization

Abstract

This technical guide provides a comprehensive analysis of N-Chloromethyl (S)-Citalopram Chloride, a quaternary ammonium derivative of the clinically significant selective serotonin reuptake inhibitor (SSRI), (S)-Citalopram (Escitalopram). The document details the compound's core physicochemical properties, including its molecular formula and weight, and elucidates its structural features. Furthermore, it explores the logical synthetic pathway for its formation, contextualizing it as a potential impurity or synthetic intermediate in the manufacturing process of Escitalopram. Methodologies for its analytical identification and characterization are also discussed, providing a critical resource for researchers, quality control scientists, and professionals in drug development and manufacturing.

Introduction: The Significance of (S)-Citalopram and Its Derivatives

Citalopram is a widely prescribed antidepressant that functions as a selective serotonin reuptake inhibitor (SSRI).[1][2] It is a racemic mixture, containing equal parts of two enantiomers: S-(+)-citalopram and R-(–)-citalopram.[3] Extensive research has demonstrated that the therapeutic antidepressant effect is almost exclusively due to the S-enantiomer, known as Escitalopram.[3][4] This has led to the development and clinical use of Escitalopram as a more selective and potent treatment for depression and anxiety disorders.[1]

In the context of pharmaceutical manufacturing and drug development, the purity of an Active Pharmaceutical Ingredient (API) is paramount. Impurities can arise from the starting materials, as intermediates during synthesis, or as degradation products.[2] Regulatory bodies require stringent characterization and control of any impurity. N-Chloromethyl (S)-Citalopram Chloride is identified as a potential impurity or intermediate related to (S)-Citalopram.[5][6] As a quaternary ammonium salt, its formation represents a specific chemical transformation of the parent tertiary amine, Escitalopram. Understanding the physicochemical properties, potential formation mechanisms, and analytical detection of such derivatives is a critical aspect of ensuring the safety, efficacy, and quality of the final drug product.

Core Physicochemical Properties

The fundamental identity of N-Chloromethyl (S)-Citalopram Chloride is defined by its molecular structure, formula, and weight. These properties are essential for its quantification, characterization, and differentiation from the parent API.

Molecular Formula and Weight

The key quantitative descriptors for the compound are summarized below. The molecular weight is derived from the sum of the atomic weights of its constituent atoms based on the molecular formula.

| Parameter | Value | Source(s) |

| Chemical Name | N-Chloromethyl (S)-Citalopram Chloride | [5] |

| Synonyms | N-Chloromethyl Escitalopram Chloride; (1S)-N-(Chloromethyl)-5-cyano-1-(4-fluorophenyl)-1,3-dihydro-N,N-dimethyl-1-isobenzofuranpropanaminium Chloride | [5] |

| Molecular Formula | C21H23Cl2FN2O | [5][6][7] |

| Molecular Weight | 409.32 g/mol | [6][7] |

| Parent Compound | (S)-Citalopram (Escitalopram) | [3] |

| Parent Formula | C20H21FN2O | [8][9] |

| Parent Mol. Weight | 324.39 g/mol | [8] |

Chemical Structure

N-Chloromethyl (S)-Citalopram Chloride is a quaternary ammonium salt. This structure results from the alkylation of the tertiary dimethylamino group of (S)-Citalopram. The nitrogen atom becomes positively charged, forming an aminium salt, with a chloride anion as the counter-ion. A second chlorine atom is part of the covalently bonded chloromethyl group attached to the nitrogen.

Caption: Proposed synthetic workflow for the formation of the quaternary salt.

Reactivity and Stability

N-chloroalkyl derivatives, particularly N-chloroacetamides, are known to be reactive due to the presence of a good leaving group (chloride) attached to a carbon adjacent to a nitrogen atom. [10]While this compound is a quaternary salt, the chloromethyl group itself can be susceptible to nucleophilic substitution. This inherent reactivity is a key reason why its presence as an impurity must be carefully monitored, as it could potentially react with other excipients in a drug formulation or degrade over time.

Analytical Methodologies for Characterization

To ensure pharmaceutical quality, robust analytical methods are required to detect, identify, and quantify impurities like N-Chloromethyl (S)-Citalopram Chloride. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is the standard method for separating impurities from the main API. [2]A validated reverse-phase HPLC method would be developed to achieve baseline separation between (S)-Citalopram and its N-Chloromethyl derivative. The significant difference in polarity—the quaternary salt is much more polar than the tertiary amine—would facilitate this separation. Chiral HPLC methods are also crucial in the analysis of citalopram and its metabolites to distinguish between enantiomers. [11][12]

Spectroscopic Identification

-

Mass Spectrometry (MS): Coupled with HPLC (LC-MS/MS), mass spectrometry is essential for confirming the molecular weight. [12]It would provide the exact mass of the cation (C21H23ClFN2O+), allowing for unambiguous confirmation of the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the precise molecular structure. [6]Specific chemical shifts, such as the signal for the N-CH2-Cl protons, would provide definitive proof of the N-chloromethylation at the amine group.

A comprehensive Certificate of Analysis for a reference standard of this impurity would typically include data from HPLC, MS, and NMR to confirm its identity and purity. [6]

Conclusion

N-Chloromethyl (S)-Citalopram Chloride is a significant derivative of the antidepressant Escitalopram. With a molecular formula of C21H23Cl2FN2O and a molecular weight of 409.32 g/mol , its identity is well-defined. [5][6][7]Its formation via the quaternization of the parent molecule's tertiary amine is a chemically logical pathway, highlighting a potential route for impurity generation during manufacturing. The distinct physicochemical properties of this quaternary ammonium salt necessitate the use of robust analytical methods, such as LC-MS and NMR, for its detection and characterization. For professionals in pharmaceutical development and quality assurance, a thorough understanding of such derivatives is crucial for maintaining the integrity and safety of the final drug product.

References

-

Pharmaffiliates. Chemical Name : N-Chloromethyl (S)-Citalopram Chloride. [Link]

-

Owens, M. J., et al. (2018). Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters. Journal of Medicinal Chemistry, 61(21), 9736–9747. [Link]

-

Fisher Scientific. N-Chloromethyl (S)-Citalopram Chloride, TRC 5 mg. [Link]

-

Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Journal of the Serbian Chemical Society. [Link]

-

PubChem. Citalopram hydrochloride. [Link]

-

Öström, E., et al. (2004). Enantioselective analysis of citalopram and its metabolites in postmortem blood and genotyping for CYD2D6 and CYP2C19. Therapeutic Drug Monitoring, 26(2), 179-184. [Link]

-

Jain, D., et al. (2010). Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC. Journal of Pharmaceutical and Biomedical Analysis, 52(1), 49-59. [Link]

-

NIST. Citalopram. NIST Chemistry WebBook. [Link]

- Google Patents.

-

Pulla Reddy, M., et al. (2011). Novel and Improved Process for the Preparation of Citalopram. Asian Journal of Chemistry, 23(4), 1829-1832. [Link]

- Google Patents. PROCESS FOR THE MANUFACTURE OF SALTS OF CITALOPRAM - EP1169314B1.

-

Analytica Chemie. Citalopram Chloromethyl Quaternary Salt. [Link]

-

Kumar, S., et al. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. New Journal of Chemistry, 42(24), 19897-19903. [Link]

-

Øiestad, E. L., et al. (2017). Enantioselective analysis of citalopram and demethylcitalopram in human whole blood by chiral LC-MS/MS and application in forensic cases. Drug Testing and Analysis, 9(10), 1549-1554. [Link]

-

Wikipedia. Citalopram. [Link]

-

Sciforum. An improved process for the preparation of S-Citalopram. [Link]

-

OrgoSolver. Synthesis and Reactions of Amines and Amides. [Link]

-

SynThink. Citalopram Chloromethyl Impurity - Reference Standard. [Link]

-

PharmaCompass. Citalopram. [Link]

-

U.S. Food and Drug Administration. Celexa Label. [Link]

-

Bari, S. B., et al. (2012). N-Dealkylation of Amines. RSC Advances, 2(21), 7939-7963. [Link]

-

Organic Chemistry Portal. Synthesis of secondary and tertiary amines. [Link]

Sources

- 1. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Citalopram - Wikipedia [en.wikipedia.org]

- 4. sciforum.net [sciforum.net]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. Citalopram Chloromethyl Quaternary Salt - Analytica Chemie [analyticachemie.in]

- 8. Citalopram [webbook.nist.gov]

- 9. Citalopram | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. researchgate.net [researchgate.net]

- 11. Enantioselective analysis of citalopram and its metabolites in postmortem blood and genotyping for CYD2D6 and CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enantioselective analysis of citalopram and demethylcitalopram in human whole blood by chiral LC-MS/MS and application in forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Deep Dive: Identification and Control of N-Chloromethyl Impurity in Escitalopram Oxalate

Executive Summary

In the high-stakes landscape of pharmaceutical development, the identification of trace impurities is not merely a compliance exercise but a fundamental aspect of patient safety. This technical guide addresses a specific, insidious process-related impurity in Escitalopram Oxalate : the N-Chloromethyl quaternary ammonium derivative .

Often overlooked in standard HPLC-UV screening due to its high polarity and potential thermal instability, this impurity arises from the interaction between the tertiary amine of the Active Pharmaceutical Ingredient (API) and residual Dichloromethane (DCM).[1] Under ICH M7 guidelines, this species acts as a reactive alkylating agent, classifying it as a Potentially Genotoxic Impurity (PGI) that requires rigorous control strategies.

The Chemistry of Formation: A Silent Alkylation

The Mechanism

The formation of N-Chloromethyl Escitalopram (often designated in literature as ESC-II ) is a classic example of the Menshutkin reaction, where a tertiary amine acts as a nucleophile attacking a di-haloalkane.[1]

Unlike secondary amines which form unstable N-chloromethyl intermediates that rapidly decompose or hydrolyze, the tertiary amine in Escitalopram forms a stable quaternary ammonium salt . This species is permanently charged, which drastically alters its chromatographic behavior compared to the parent API.

Key Reaction Parameters:

-

Reactants: Escitalopram free base (Nucleophile) + Dichloromethane (Solvent/Electrophile).[1]

-

Catalysts: Time and Temperature.[2] The reaction is slow at room temperature but accelerates during heated reflux or prolonged storage in DCM-containing solutions.[1]

-

Product: 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile N-chloromethyl chloride .[1]

Pathway Visualization

The following diagram illustrates the nucleophilic attack mechanism leading to the impurity formation.

Figure 1: Menshutkin reaction pathway showing the alkylation of Escitalopram by Dichloromethane.[1]

Analytical Strategy: LC-MS/MS Identification

The Challenge of Detection

Standard Reverse Phase (RP) HPLC is often insufficient for this impurity for two reasons:

-

Permanent Charge: Being a quaternary salt, it elutes very early (near void volume) on standard C18 columns, leading to co-elution with solvent fronts.

-

UV Response: While it retains the chromophore of the parent, its low limit of detection (LOD) requirements (ppm level) necessitate Mass Spectrometry.

Recommended Protocol

The following method utilizes LC-ESI-MS/MS (Electrospray Ionization) in Positive Mode.[1] The quaternary nitrogen provides an inherent pre-charged signal, making ESI+ extremely sensitive.

Table 1: LC-MS/MS Method Parameters

| Parameter | Specification | Rationale |

| Column | C18 (e.g., Zorbax Eclipse Plus or equivalent), 1.8 µm, 50 x 2.1 mm | Sub-2-micron particles for high resolution; C18 provides hydrophobic selectivity.[1] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH suppresses silanol activity; Formic acid acts as a volatile buffer. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | ACN provides sharper peaks for basic compounds than Methanol. |

| Gradient | 0-3 min: 30% B; 3-15 min: 30%→90% B; 15-20 min: 90% B | Gradient optimized to separate the polar quaternary salt (early eluting) from the parent.[1] |

| Flow Rate | 0.3 - 0.4 mL/min | Compatible with ESI source desolvation.[1] |

| MS Mode | ESI Positive (+) | The impurity is a cation ( |

| Target Mass | Corresponds to the N-chloromethyl cation |

Identification Workflow

To confirm the identity of the impurity without a reference standard initially, we rely on fragmentation patterns .

Figure 2: Step-by-step LC-MS/MS identification workflow for N-Chloromethyl Escitalopram.

Mechanistic Insight for MS/MS:

In the MS/MS spectrum, the parent ion (

-

Primary Fragment: Loss of the chloromethyl group (

) or the dimethylamine moiety.[1] -

Differentiation: The isotopic pattern of Chlorine (

and

Synthesis and Validation (Self-Validating System)

To ensure the assay is trustworthy, you must synthesize the impurity to use as a reference standard.[1] This closes the loop on "presumptive" identification.

Synthesis Protocol:

-

Dissolution: Dissolve 1g of Escitalopram base in 10 mL of Dichloromethane (DCM).

-

Stressing: Reflux the solution at 40°C for 24-48 hours.

-

Isolation: Evaporate the solvent. The residue will contain a mixture of Escitalopram and the N-Chloromethyl impurity.

-

Purification: Use Semi-preparative HPLC (using the method in Section 2.2) to isolate the peak at the specific Relative Retention Time (RRT).

-

Validation: Analyze the isolated fraction via 1H-NMR .

-

Diagnostic Signal: Look for a singlet at

5.0-5.5 ppm, corresponding to the

-

Control Strategy & Regulatory Compliance

Root Cause Analysis

The presence of this impurity is directly causally linked to the use of DCM in the final stages of crystallization or work-up.

-

Risk: High. The impurity is an alkylating agent.

-

ICH M7 Classification: Class 3 (Alerting structure, unrelated to the API structure, but requires limit testing). Note: If Ames positive, it moves to Class 1.[1]

Mitigation Steps

-

Solvent Swap: Replace DCM with non-halogenated solvents like Ethyl Acetate or Toluene during the final purification steps.

-

Purging: If DCM is unavoidable, ensure rigorous drying steps. However, note that the reaction can occur during the drying phase if heat is applied while DCM is still present in the crystal lattice.

-

Limit Setting: Calculate the Permitted Daily Exposure (PDE) based on the Threshold of Toxicological Concern (TTC). For a lifetime exposure, the limit is typically 1.5 µ g/day .[3]

-

Calculation: If the max daily dose of Escitalopram is 20 mg:

[1]

-

References

-

Raman, B., et al. (2010). "Structural elucidation of process-related impurities in escitalopram by LC/ESI-MS and NMR."[1][4] Journal of Pharmaceutical and Biomedical Analysis.

-

ICH M7(R1). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.

-

Tiwari, et al. (2024). "Comprehensive Stability Indicating Analytical Method for Estimation of Escitalopram Impurities."[5] International Journal of Pharmaceutical Sciences and Research.

-

Simson Pharma. "N-Chloromethyl Escitalopram Impurity Data Sheet.

-

[1]

-

- Dhananjeyan, M.R., et al. "Identification of N-chloromethyl alkylating impurities in tertiary amine drugs." Trends in Analytical Chemistry (General Reference for Mechanism).

Sources

- 1. CN103360353A - Preparation methods for impurities of escitalopram oxalate - Google Patents [patents.google.com]

- 2. Determination of Escitalopram Oxalate and Its Related Substances by HPLC [journal11.magtechjournal.com]

- 3. dspace.library.uu.nl [dspace.library.uu.nl]

- 4. Structural elucidation of process-related impurities in escitalopram by LC/ESI-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpsr.com [ijpsr.com]

A Technical Guide to the Formation Mechanism of N-Chloromethyl (S)-Citalopram Chloride in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Citalopram, the active enantiomer in the widely prescribed antidepressant escitalopram, is a selective serotonin reuptake inhibitor (SSRI) lauded for its efficacy in treating major depressive disorder and generalized anxiety disorder.[1][] The stringent purity requirements for active pharmaceutical ingredients (APIs) necessitate a thorough understanding of potential impurities that can arise during synthesis.[1] One such critical impurity is N-Chloromethyl (S)-Citalopram Chloride, a quaternary ammonium compound that can impact the safety and efficacy of the final drug product. This in-depth technical guide elucidates the likely formation mechanism of this impurity, providing actionable insights for its control and prevention during the manufacturing process.

Introduction to (S)-Citalopram and the Imperative of Purity

(S)-Citalopram, chemically known as (S)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile, exerts its therapeutic effect by potently and selectively inhibiting the reuptake of serotonin in the central nervous system.[1][] The synthesis of this complex molecule involves multiple steps, and like any intricate chemical process, it is susceptible to the formation of impurities.[3][4] These impurities can originate from starting materials, reagents, intermediates, or side reactions.[1] Regulatory bodies worldwide mandate strict control over impurity profiles to ensure the safety and consistency of pharmaceutical products.

The impurity in focus, N-Chloromethyl (S)-Citalopram Chloride, is a quaternized derivative of the parent molecule. The introduction of a chloromethyl group to the tertiary amine of (S)-Citalopram transforms it into a quaternary ammonium salt. This structural modification can significantly alter the pharmacological and toxicological properties of the molecule, underscoring the importance of understanding its formation to mitigate its presence in the final API.

Proposed Formation Mechanism of N-Chloromethyl (S)-Citalopram Chloride

The formation of N-Chloromethyl (S)-Citalopram Chloride is not a direct or intended step in the synthesis of (S)-Citalopram. Instead, it is a consequence of a side reaction involving specific reagents and conditions. The most plausible mechanism involves the reaction of (S)-Citalopram's tertiary dimethylamino group with a reactive chloromethylating species.

Key Reactants and Their Roles

The primary contributors to the formation of this impurity are:

-

(S)-Citalopram: The parent molecule, which contains a nucleophilic tertiary amine group.

-

A Source of Formaldehyde (or a Formaldehyde Equivalent): This provides the methylene bridge (-CH2-).

-

A Chloride Source and Activating Agent: Typically, a reagent like thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) is implicated.[5] These reagents can react with residual water or other hydroxyl-containing species to generate HCl and also act as dehydrating agents.

Step-by-Step Mechanistic Pathway

The formation of N-Chloromethyl (S)-Citalopram Chloride can be dissected into the following key steps:

Step 1: Formation of an Iminium Ion

The tertiary amine of (S)-Citalopram reacts with formaldehyde (or its equivalent) to form a hemiaminal intermediate. This intermediate is unstable and readily loses a water molecule to form a highly reactive electrophilic iminium ion. The presence of an acid catalyst, which can be generated in situ, facilitates this dehydration step.[6]

Step 2: Nucleophilic Attack by Chloride

A chloride ion (Cl-), readily available from the activating agent (e.g., SOCl2, POCl3) or HCl generated in the reaction mixture, acts as a nucleophile. It attacks the electrophilic carbon of the iminium ion.

Step 3: Formation of the N-Chloromethyl Adduct

This nucleophilic attack results in the formation of an N-chloromethyl derivative of (S)-Citalopram.

Step 4: Quaternization

The N-chloromethyl derivative is a reactive alkylating agent. It can then react with another molecule of (S)-Citalopram, leading to the formation of a dimeric impurity. However, the more direct route to the named impurity involves the formation of a quaternary ammonium salt. The nitrogen atom of the N-chloromethyl derivative is already part of a quaternary ammonium structure, with the chloride ion acting as the counter-ion.

Diagrammatic Representation of the Proposed Mechanism:

Caption: Proposed reaction pathway for the formation of N-Chloromethyl (S)-Citalopram Chloride.

Critical Process Parameters Influencing Impurity Formation

Several factors during the synthesis can significantly influence the rate and extent of N-Chloromethyl (S)-Citalopram Chloride formation:

| Parameter | Impact on Impurity Formation | Rationale |

| Presence of Formaldehyde Sources | High | Direct precursor for the methylene bridge in the impurity. Sources can include explicit addition or in-situ generation from other reagents. |

| Use of Chlorinating/Activating Agents | High | Provides the chloride nucleophile and can act as a dehydrating agent, promoting iminium ion formation. |

| Reaction Temperature | Moderate to High | Higher temperatures can accelerate the rate of both the desired reaction and the side reaction leading to impurity formation. |

| Presence of Water | Complex | While water is a byproduct of iminium ion formation, its presence can also hydrolyze the activating agent and potentially influence the reaction equilibrium.[6] |

| pH of the Reaction Mixture | Moderate | Acidic conditions favor the formation of the iminium ion, a key intermediate in the impurity formation pathway. |

Analytical Detection and Characterization

The identification and quantification of N-Chloromethyl (S)-Citalopram Chloride are crucial for process control and final product quality assessment. The following analytical techniques are indispensable:

-

High-Performance Liquid Chromatography (HPLC): A cornerstone for separating the impurity from the (S)-Citalopram API and other related substances.[7][8][9] A well-developed HPLC method with a suitable column and mobile phase can achieve the necessary resolution.

-

Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique provides definitive structural information by determining the molecular weight of the impurity.[10] The isotopic pattern of chlorine (35Cl and 37Cl) can further confirm the presence of a chloro-substituent.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete structural elucidation, NMR can be used to identify the chemical environment of the protons and carbons in the impurity, confirming the N-chloromethyl group and the overall structure.

Experimental Protocol: A Generic HPLC Method for Impurity Profiling

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

-

Detection: UV detection at a wavelength where both (S)-Citalopram and the impurity have significant absorbance (e.g., 239 nm) is a standard approach.[9][11]

-

Sample Preparation: Accurately weigh and dissolve the (S)-Citalopram sample in a suitable diluent (e.g., mobile phase).

-

Injection and Analysis: Inject the sample onto the HPLC system and record the chromatogram.

-

Quantification: Use an external standard of the impurity or relative response factors to quantify the amount of N-Chloromethyl (S)-Citalopram Chloride present.

Strategies for Prevention and Control

A thorough understanding of the formation mechanism allows for the implementation of effective control strategies:

-

Scrutinize Raw Materials: Ensure that starting materials and reagents are free from formaldehyde or its precursors.

-

Optimize Reagent Stoichiometry: Carefully control the amount of chlorinating/activating agents used to minimize side reactions.

-

Control Reaction Temperature: Maintain the reaction temperature within a validated range to favor the desired product formation over the impurity.

-

Minimize Water Content: In steps where the impurity is likely to form, using anhydrous conditions can be beneficial by shifting the equilibrium away from the iminium ion precursor.[6]

-

Purification Strategies: Develop robust purification methods, such as recrystallization or chromatography, to effectively remove the impurity from the final product.

-

In-Process Controls (IPCs): Implement IPCs at critical stages of the synthesis to monitor for the formation of the impurity and take corrective actions if necessary.

Logical Workflow for Impurity Control:

Caption: A logical workflow for the proactive control of N-Chloromethyl (S)-Citalopram Chloride.

Conclusion

The formation of N-Chloromethyl (S)-Citalopram Chloride is a potential pitfall in the synthesis of (S)-Citalopram that can be effectively managed through a deep understanding of its formation mechanism. By carefully controlling the presence of formaldehyde sources, the use of activating agents, and key reaction parameters, and by employing robust analytical monitoring, pharmaceutical scientists and manufacturers can ensure the production of high-purity (S)-Citalopram, thereby safeguarding the quality and safety of this important antidepressant medication.

References

-

ACS Figshare. (2016, February 20). Process Development of Citalopram/Escitalopram Oxalate: Isolation and Synthesis of Novel Impurities. Retrieved from [Link]

-

ACS Publications. (2025, September 19). Streamlined Atom-Economical Synthesis of Escitalopram: Kilogram-Scale Process Optimization and Industrial-Scale Implementation. Organic Process Research & Development. Retrieved from [Link]

-

SynThink. (n.d.). Escitalopram EP Impurities & USP Related Compounds. Retrieved from [Link]

-

Sciforum. (n.d.). An improved process for the preparation of S-Citalopram. Retrieved from [Link]

- Google Patents. (n.d.). WO2000023431A1 - Method for the preparation of citalopram.

-

Wikipedia. (n.d.). Citalopram. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Reactions of amines and formaldehyde/aryl aldehydes in combination or in isolation, with 1-(2-hydroxyphenyl). Retrieved from [Link]

-

Chemistry Stack Exchange. (2024, April 26). Iminium formation rate between formaldehyde and secondary amine. Retrieved from [Link]

-

PubMed. (1998, February). High-performance liquid chromatography method for analyzing citalopram and desmethylcitalopram from human serum. Therapeutic Drug Monitoring, 20(1), 25-9. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Simplified Version of the Eschweiler-Clarke Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

-

Name Reactions. (n.d.). Eschweiler-Clarke reaction. Retrieved from [Link]

-

PMC. (n.d.). Oxidation of Citalopram with Sodium Hypochlorite and Chlorine Dioxide: Influencing Factors and NDMA Formation Kinetics. Retrieved from [Link]

-

FABAD Journal of Pharmaceutical Sciences. (2010, May 7). Quantitative Determination of Citalopram and its Metabolite Desmethycitalopram in Plasma by High Performance Liquid Chromatography. Retrieved from [Link]

-

NHS. (n.d.). Side effects of citalopram. Retrieved from [Link]

-

Scholar Research Library. (2016). Development and Validation of Stability Indicating Assay Methods (SIAMs) for Citalopram HBr by Using UV-Visible Spectrophotomete. Der Pharmacia Lettre, 8(3), 7-18. Retrieved from [Link]

-

Agilent. (n.d.). Ultrafast Analysis of Selective Serotonin Reuptake Inhibitors (SSRIs) in Human Serum by the Agilent RapidFire High-Throughput Triple Quadrupole Mass Spectrometry System. Retrieved from [Link]

-

Healthline. (2022, October 23). Citalopram Oral Tablet Side Effects: Mild to Serious. Retrieved from [Link]

-

MedlinePlus. (2025, November 15). Citalopram. Retrieved from [Link]

-

TIJER.org. (2019, March 15). Determination of Citalopram by RP-HPLC & it's stability indicative studies. Retrieved from [Link]

-

Drugs.com. (2024, February 29). Citalopram: Uses, Dosage, Side Effects. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Chemical Name : N-Chloromethyl (S)-Citalopram Chloride. Retrieved from [Link]

-

PMC. (n.d.). Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters. Retrieved from [Link]

-

European Patent Office. (2005, August 12). Process for Preparation of Citalopram and Enantiomers. Retrieved from [Link]

Sources

- 1. Escitalopram oxalate Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. acs.figshare.com [acs.figshare.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. WO2000023431A1 - Method for the preparation of citalopram - Google Patents [patents.google.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. High-performance liquid chromatography method for analyzing citalopram and desmethylcitalopram from human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 9. tijer.org [tijer.org]

- 10. agilent.com [agilent.com]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Methodological & Application

High-Resolution LC-MS/MS Characterization of N-Chloromethyl (S)-Citalopram Chloride

This Application Note and Protocol is designed for researchers and analytical scientists involved in the impurity profiling of Escitalopram (S-Citalopram). It provides a comprehensive, high-resolution mass spectrometry guide for characterizing N-Chloromethyl (S)-Citalopram Chloride , a process-related impurity (often designated as ESC-II).

Impurity Profiling, Fragmentation Mechanics, and Structural Elucidation[1]

Introduction & Scientific Context

In the synthesis of Escitalopram (S-Citalopram), the interaction of the tertiary amine moiety with chloromethylating agents (often arising from dichloromethane used in work-up or specific chlorination steps) can yield the quaternary ammonium impurity: N-Chloromethyl (S)-Citalopram .

This compound, identified in literature as ESC-II , presents a distinct analytical challenge. Unlike the parent drug (m/z 325), this impurity exists as a pre-charged quaternary ammonium cation (m/z 373) in the liquid phase. Its fragmentation pattern is governed by the instability of the N-chloromethyl group and the high internal energy of the quaternary center, leading to unique dissociation pathways distinct from the protonated parent drug.

Why this matters: N-chloromethyl amines are chemically reactive alkylating agents. Accurate detection and structural confirmation are critical for establishing control strategies in compliance with ICH M7 guidelines for genotoxic impurities.

Experimental Protocol

Sample Preparation[2]

-

Stock Solution: Dissolve 1.0 mg of N-Chloromethyl (S)-Citalopram Chloride reference standard in 10 mL of Methanol (LC-MS grade).

-

Working Solution: Dilute stock to 500 ng/mL in Mobile Phase A/B (50:50).

-

Stability Warning: N-Chloromethyl species can be hydrolytically unstable. Prepare fresh in anhydrous solvents (e.g., Acetonitrile) where possible, or analyze immediately upon aqueous dilution.

LC-MS/MS Conditions

This protocol utilizes a C18 Reverse Phase separation coupled with Electrospray Ionization (ESI).

| Parameter | Setting / Description |

| Column | C18 (e.g., Zorbax Eclipse XDB or equivalent), 150 x 4.6 mm, 3.5 µm |

| Mobile Phase A | 10 mM Ammonium Acetate (pH 4.5 with Formic Acid) |

| Mobile Phase B | Acetonitrile (LC-MS Grade) |

| Flow Rate | 0.8 - 1.0 mL/min |

| Gradient | 0-2 min: 10% B; 2-15 min: linear to 90% B; Hold 5 min.[1] |

| Ionization Source | ESI Positive Mode (ESI+) |

| Source Voltage | 5500 V |

| Temperature | 450°C |

| Curtain Gas | 30 psi |

| Collision Energy (CE) | Ramp 20 - 50 eV for spectral library generation |

Results & Discussion: Fragmentation Analysis

Precursor Ion Selection

Unlike Escitalopram, which requires protonation ([M+H]+) to be observed at m/z 325, N-Chloromethyl (S)-Citalopram carries a permanent positive charge on the quaternary nitrogen.

-

Observed Precursor (Q1): m/z 373.15

-

Elemental Composition: [C21H23ClFN2O]+

MS/MS Fragmentation Pathway

Upon Collision-Induced Dissociation (CID), the precursor m/z 373 undergoes specific cleavage reactions driven by the quaternary ammonium center.

Key Fragment Ions (Product Ions):

| m/z (Product) | Origin / Mechanism | Relative Abundance |

| 373 | Precursor Ion (Quaternary Cation) | 100% (Q1) |

| 325 | Loss of CH₂Cl (Chloromethyl radical/carbene equivalent) Reversion to the protonated parent structure (Escitalopram). Note: This transition is often low abundance due to the high energy required to break the N-C bond without losing the charge. | Low - Medium |

| 280 | Loss of 1-chloro-N,N-dimethylmethanamine (-93 Da) Cleavage of the entire propyl-amine side chain. This is a diagnostic fragment for the citalopram core structure. | High (Quantifier) |

| 262 | Dehydration of m/z 280 Loss of H₂O from the m/z 280 fragment (likely involving the ether oxygen or rearrangement). | Medium |

| 109 | 4-Fluorotropylium Ion Characteristic fragment of the fluorophenyl ring.[2] Common to all citalopram-related impurities. | High |

Mechanistic Insight (The "Why")

The fragmentation is dominated by Inductive Cleavage . The positive charge is localized on the quaternary nitrogen.

-

Pathway A (Side Chain Loss): The bond between the propyl chain and the isobenzofuran core breaks. The charge is retained on the isobenzofuran fragment (stabilized by resonance), leading to m/z 280 . The neutral loss is the unstable N-chloromethyl-dimethylamine species (93 Da).

-

Pathway B (Fluorophenyl Cleavage): High energy collision causes the cleavage of the fluorophenyl ring, generating the stable 4-fluorotropylium cation (m/z 109 ).

Visualization: Fragmentation Tree

The following diagram illustrates the dissociation pathway of N-Chloromethyl (S)-Citalopram, highlighting the transition from the quaternary precursor to the characteristic diagnostic ions.

Figure 1: MS/MS Fragmentation Tree for N-Chloromethyl (S)-Citalopram (m/z 373).

Summary of Diagnostic Transitions (MRM)

For quantitative analysis or trace detection in drug substances, use the following Multiple Reaction Monitoring (MRM) transitions.

| Q1 Mass (Da) | Q3 Mass (Da) | Dwell (ms) | CE (eV) | Purpose |

| 373.1 | 280.1 | 150 | 35 | Quantifier (Most abundant/specific) |

| 373.1 | 109.1 | 150 | 45 | Qualifier (Structural confirmation) |

| 373.1 | 262.1 | 150 | 40 | Qualifier (Secondary confirmation) |

References

-

Raman, B., et al. (2010). "Structural elucidation of process-related impurities in escitalopram by LC/ESI-MS and NMR."[3][4] Journal of Pharmaceutical and Biomedical Analysis, 53(4), 895-901.

-

Source:

-

-

Pharmaffiliates. "N-Chloromethyl (S)

-

Source:

-

-

Simson Pharma.

-

Source:

-

-

Smyth, W. F., et al. (2006). "The Characterization of Selected Antidepressant Drugs Using Electrospray Ionization with Ion Trap Mass Spectrometry."[5] Rapid Communications in Mass Spectrometry.

-

Source:

-

Sources

- 1. Qmx Laboratories - Pharmaceutical Research Chemicals - Page 795 [qmx.com]

- 2. researchgate.net [researchgate.net]

- 3. Structural elucidation of process-related impurities in escitalopram by LC/ESI-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

Developing stability-indicating assays for Escitalopram chloromethyl impurities

Executive Summary

The synthesis and stability of Escitalopram Oxalate involve a critical risk factor often overlooked in standard HPLC method development: the formation of N-chloromethyl quaternary ammonium salts . Unlike oxidative or hydrolytic degradants, these impurities (specifically N-chloromethyl escitalopram) arise from the nucleophilic attack of the tertiary amine moiety on residual halogenated solvents, typically Dichloromethane (DCM), used during synthesis or purification.

Due to their alkylating potential, these species are classified as Potentially Genotoxic Impurities (PGIs) requiring control at trace levels (Threshold of Toxicological Concern, TTC: 1.5 µ g/day ) per ICH M7 guidelines. This guide provides a validated protocol for detecting these permanently charged, highly polar species, which often co-elute with the void volume or exhibit severe tailing in standard C18 assays.

The Chemistry of the Problem: Reaction Mechanism

Understanding the formation pathway is prerequisite to method design. Escitalopram contains a dimethylaminopropyl side chain. In the presence of residual Dichloromethane (DCM) and time (stability storage), the lone pair on the nitrogen attacks the methylene carbon of DCM.

Key Analytical Consequence: The resulting impurity is a Quaternary Ammonium Salt .

-

Charge State: Permanently positively charged (independent of mobile phase pH).

-

Polarity: Highly polar; elutes very early on standard Reverse Phase (RP) columns.

-

Interaction: Strong ionic interaction with residual silanols on silica columns, causing peak tailing.

Mechanism Visualization

Figure 1: Formation pathway of the N-Chloromethyl impurity via solvent-drug interaction. This is a non-oxidative, non-hydrolytic pathway driven by residual solvent.

Analytical Strategy: Overcoming the "Quat" Challenge

Standard methods for Escitalopram (e.g., C18, Phosphate Buffer pH 3.0) rely on suppressing silanol activity and protonating the API. However, the N-chloromethyl impurity is always charged. To retain and separate this impurity, we must employ Chaotropic Chromatography or Charged Surface Hybrid (CSH) technology.

Selection Matrix:

| Parameter | Standard Method (Fail Mode) | Recommended Strategy |

| Column Chemistry | Standard C18 (End-capped) | Pentafluorophenyl (PFP) or C18-CSH |

| Separation Mechanism | Hydrophobic Interaction | Pi-Pi Interaction (PFP) or Ionic Repulsion (CSH) |

| Mobile Phase Additive | Phosphate Buffer | Ammonium Formate + TFA (for Mass Spec) or Perchlorate (UV only) |

| Detection | UV @ 240 nm | MS/MS (MRM) for trace limits; UV for process control |

Protocol A: High-Sensitivity LC-MS/MS (Trace Quantification)

This protocol is designed for Genotoxic Impurity (PGI) compliance, targeting limits in the ppm range relative to the API.

Objective: Quantify N-chloromethyl escitalopram at < 10 ppm levels.

Instrumental Parameters

-

System: UHPLC coupled with Triple Quadrupole MS (e.g., Agilent 6400 series or Waters Xevo).

-

Column: Waters ACQUITY UPLC CSH C18 (2.1 x 100 mm, 1.7 µm).

-

Why: CSH technology applies a low-level positive charge to the particle surface, repelling the quaternary amine impurity to prevent tailing while allowing hydrophobic retention.

-

-

Mobile Phase A: 0.1% Formic Acid + 10 mM Ammonium Formate in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.[1]

-

Column Temp: 40°C.

Gradient Program

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 5 | Initial Hold (Elute salts) |

| 1.0 | 5 | Injection |

| 6.0 | 40 | Elution of Polar Impurities |

| 10.0 | 90 | Wash API (Escitalopram) |

| 12.0 | 90 | Hold |

| 12.1 | 5 | Re-equilibration |

MS Source Parameters (ESI Positive)

-

Capillary Voltage: 3.5 kV

-

Gas Temperature: 350°C

-

MRM Transition (Impurity):

-

Precursor: m/z 373.1 (Calculated for C21H23ClFN2O+)

-

Product Ions: m/z 337.1 (Loss of HCl), m/z 109.0 (Fluorophenyl moiety).

-

Note: The impurity is already charged; it does not require protonation, leading to high sensitivity.

-

Protocol B: Stability-Indicating HPLC-UV (Routine Monitoring)

For routine stability testing where the impurity has been proven to be controlled, a robust HPLC-UV method using Chaotropic Ion Chromatography is preferred to ensure the quaternary amine retains sufficiently.

Objective: Separate Escitalopram, N-oxide, Desmethyl, and N-Chloromethyl impurities in a single run.

Methodology

-

Column: ACE 5 C18-PFP (Pentafluorophenyl), 150 x 4.6 mm, 5 µm.

-

Why: The PFP phase offers unique selectivity for halogenated compounds and strong retention for cationic species via dipole-dipole interactions.

-

-

Mobile Phase:

-

Solvent: Acetonitrile (ACN).

-

Mode: Gradient Elution.[5]

Step-by-Step Workflow

-

Preparation of Buffer: Dissolve 6.8g

and 5.0g -

Standard Prep: Prepare Escitalopram Oxalate (0.5 mg/mL) and spike with N-Chloromethyl impurity standard (0.5 µg/mL).

-

Equilibration: Flush column with 85:15 (Buffer:ACN) for 30 mins.

-

Injection: 20 µL.

-

Detection: UV @ 239 nm (Isosbestic point for citalopram derivatives).

Data Analysis: Relative Retention Times (RRT)

| Compound | Approx.[5][1][4][6][7][8][9][10][11] RRT | Peak Characteristics |

| N-Chloromethyl Impurity | 0.85 | Sharp, symmetrical (due to Perchlorate) |

| Escitalopram (API) | 1.00 | Main Peak |

| Desmethyl Escitalopram | 1.08 | Late eluting |

| Escitalopram N-Oxide | 1.25 | Late eluting |

Validation Framework: The "Solvent Stress" Test

To validate that the method is truly stability-indicating for this specific mechanism, standard acid/base/oxidative stress is insufficient. You must perform a Solvent Interaction Stress Study .

Experimental Design

-

Control: Escitalopram API dissolved in Methanol (inert).

-

Stress Sample: Escitalopram API dissolved in Dichloromethane (DCM) .

-

Incubation: Store both solutions at 40°C for 24 hours.

-

Workup: Evaporate DCM under nitrogen (do not use heat >40°C to prevent artifact degradation). Reconstitute in Mobile Phase A.

-

Analysis: Inject both into the LC-MS/MS or HPLC-UV system.

Acceptance Criteria:

-

The "Stress Sample" must show a distinct peak at RRT ~0.85 (UV) or m/z 373 (MS).

-

The method must resolve this peak from the API with a Resolution (

) > 2.0. -

Peak Purity (via Diode Array or MS) must be > 99.0%.

Workflow Diagram

Figure 2: Decision tree for selecting the appropriate analytical protocol based on process risk and sensitivity requirements.

References

-

Dhaneshwar, S. R., et al. (2009). "Column Liquid Chromatography-Ultraviolet and Column Liquid Chromatography/Mass Spectrometry Evaluation of Stress Degradation Behavior of Escitalopram Oxalate." Journal of AOAC International. Link

-

Tiwari, A. R., et al. (2024).[3][4] "A Comprehensive Stability-Indicating Analytical Method for Escitalopram Impurity Analysis by RP-HPLC." International Journal of All Research Education and Scientific Methods. Link

-

Raman, N. V. V. S. S., et al. (2010). "Structural Elucidation of Process-Related Impurities in Escitalopram by LC/ESI-MS and NMR." Journal of Pharmaceutical and Biomedical Analysis. Link

-

ICH Guidelines. (2017). "M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation. Link

-

Liang, J., et al. (2016).[5] "Determination of Genotoxic Impurities in Escitalopram Oxalate by LC-MS/MS." Chinese Journal of Modern Applied Pharmacy. Link[5]

Sources

- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 2. researchgate.net [researchgate.net]

- 3. ijpsr.com [ijpsr.com]

- 4. A Comprehensive Stability-Indicating Analytical Method for Escitalopram Impurity [ijaresm.com]

- 5. Determination of Genotoxic Impurities in Escitalopram Oxalate by LC-MS/MS [chinjmap.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. veeprho.com [veeprho.com]

- 10. mdpi.com [mdpi.com]

- 11. ijpsr.com [ijpsr.com]

Troubleshooting & Optimization

Optimizing mobile phase pH for N-Chloromethyl (S)-Citalopram Chloride separation

Topic: Optimizing mobile phase pH for N-Chloromethyl (S)-Citalopram Chloride separation Content type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, scientists, and drug development professionals.

Welcome to the Advanced Separations Helpdesk. Current Case: Optimizing Mobile Phase pH for N-Chloromethyl (S)-Citalopram Chloride (N-CM-CIT) Assigned Specialist: Senior Application Scientist

Executive Summary: The "Permanent Charge" Challenge

Before adjusting a single buffer, you must understand the fundamental chemistry of your analyte. Unlike the parent drug (S-Citalopram), which is a tertiary amine with a pKa of ~9.5, N-Chloromethyl (S)-Citalopram is a quaternary ammonium salt .

-

S-Citalopram: pH-dependent ionization. Neutral at pH > 10; Cationic at pH < 9.

-

N-CM-CIT: Permanently positively charged (Quaternary), regardless of mobile phase pH.

The Implication: You cannot "neutralize" N-CM-CIT to increase its retention or improve peak symmetry using high pH alone. Your pH strategy must focus on manipulating the parent drug's retention relative to the impurity and suppressing silanol interactions .

Module 1: The Selectivity Strategy (pH Selection)

Q: Should I run my separation under Acidic or Alkaline conditions?

A: This depends entirely on whether you are trying to retain the impurity or elute it quickly relative to the parent.

Option A: The "Selectivity Swing" (High pH > 9.5)

Recommended for: Impurity Profiling / Trace Analysis

At high pH (using hybrid silica or polymer columns), the parent S-Citalopram deprotonates and becomes neutral. Its hydrophobicity dominates, and it retains strongly on the column. The N-CM-CIT impurity remains positively charged and elutes significantly earlier (low retention on C18 in the absence of ion-pairing).

-

Pros: Massive resolution between Parent (Late) and Impurity (Early).

-

Cons: Requires high-pH stable columns (e.g., Waters XBridge, Phenomenex Gemini).

-

Risk: N-CM-CIT may elute in the void volume if the column has low cation-exchange capacity.

Option B: The "Suppression" Mode (Low pH < 3.0)

Recommended for: Standard QC / Stability Indicating Methods

At low pH, both the Parent and the Impurity are positively charged. They will elute closer together. The separation relies on the subtle hydrophobic difference between the -CH3 group (Parent) and the -CH2Cl group (Impurity).

-

Pros: Compatible with standard silica C18 columns; stabilizes the chloromethyl group (see Stability section).

-

Cons: Both compounds interact with residual silanols, leading to tailing.

-

Fix: Requires an acidic mobile phase with high ionic strength or chaotropic additives (e.g., TFA, Perchlorate) to mask silanols.

Visualization: The Selectivity Swing

The following diagram illustrates how the retention behavior of the Parent vs. the Impurity diverges as pH changes.

Caption: Divergent retention behavior of S-Citalopram (pH-dependent) vs. N-Chloromethyl Impurity (pH-independent) allows for tunable selectivity.

Module 2: Troubleshooting Peak Shape (Tailing)

Q: My N-CM-CIT peak is tailing severely (Asymmetry > 1.5). How do I fix this?

A: Tailing of quaternary ammonium compounds on Reversed-Phase (RP) columns is classically caused by Secondary Silanol Interactions .[1] The positively charged analyte sticks to the negatively charged silanol groups (

Protocol: The "Silanol Shield" Strategy

If you cannot move to high pH (Option A), you must modify your acidic mobile phase.

| Parameter | Recommendation | Mechanism |

| Buffer Additive | Triethylamine (TEA) (0.1% v/v) | TEA acts as a "sacrificial base," saturating silanol sites so your analyte doesn't stick. |

| Chaotropic Agent | Sodium Perchlorate (NaClO₄, 50-100 mM) | Perchlorate forms a tight ion-pair with the quaternary ammonium, masking its charge and increasing retention/symmetry. |

| Alternative Acid | Trifluoroacetic Acid (TFA) (0.05 - 0.1%) | TFA lowers pH (<2) to protonate silanols ( |

| Column Choice | End-capped C18 or Charged Surface Hybrid (CSH) | Modern columns with positive surface charges repel the cationic analyte, preventing pore overloading. |

Warning: Do not use Perchlorate with LC-MS (non-volatile/suppression). For LC-MS, use TFA or Ammonium Formate.

Module 3: Stability & Degradation (Critical Warning)

Q: The peak area of N-CM-CIT decreases during my sequence. Is it sticking or degrading?

A: It is likely degrading. The N-chloromethyl group is an alkylating moiety. It is chemically reactive and susceptible to hydrolysis or reaction with nucleophiles in your mobile phase.

The "In-Vial" Degradation Pathway:

Troubleshooting Protocol:

-

Temperature: Lower the autosampler temperature to 4°C - 10°C .

-

Solvent: Avoid alcohols (Methanol) in the sample diluent if possible; they can react with the chloromethyl group. Use Acetonitrile/Water.[2][3]

-

pH: Keep the sample diluent slightly acidic (pH 3-4). Alkaline conditions accelerate hydrolysis of the alkyl halide.

-

Time: Limit run sequences to < 12 hours for this specific impurity.

Module 4: Recommended Experimental Protocols

Method A: High pH (Best for Resolution)

Use this if you have a hybrid column (e.g., Waters XBridge C18, Agilent Poroshell HPH).

-

Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

-

Mobile Phase B: Acetonitrile (100%).

-

Gradient:

-

0 min: 20% B

-

10 min: 80% B

-

-

Expectation: N-CM-CIT elutes early (sharp peak); S-Citalopram elutes late.

Method B: Low pH (Best for Stability/Standard Columns)

Use this if you are restricted to standard silica columns.

-

Mobile Phase A: 0.1% TFA in Water (pH ~2.0) OR 50 mM Phosphate Buffer (pH 2.5) + 0.1% Triethylamine.[4]

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient:

-

0 min: 15% B

-

15 min: 60% B

-

-

Expectation: N-CM-CIT and S-Citalopram elute closer together. N-CM-CIT will likely elute after S-Citalopram if ion-pairing (TFA) is strong, or before if hydrophobicity dominates.

Workflow Diagram: Troubleshooting Decision Tree

Caption: Decision tree for isolating and resolving specific chromatographic issues with N-Chloromethyl Citalopram.

References

-

Rao, R. N., et al. (2012). "Development and optimization of an HPLC analysis of citalopram and its four nonchiral impurities using experimental design methodology." Journal of AOAC International. (Demonstrates pH optimization strategies for Citalopram impurities).

-

Waters Corporation. "XBridge Columns: Designed for High pH Stability." (Authoritative guide on using Hybrid Particle Technology for basic compounds at pH > 10).

-

SynThink Research Chemicals. "Citalopram Chloromethyl Impurity - Reference Standard Data." (Confirmation of Quaternary Ammonium Structure and Chemical Identity).

-

McCalley, D. V. (2010). "Analysis of basic solutes by liquid chromatography." Journal of Chromatography A. (Fundamental mechanisms of silanol interactions and the effect of pH on basic drugs).

-

Simson Pharma. "N-Chloromethyl Escitalopram Impurity Data Sheet." (Chemical properties and structure verification).

Sources

Technical Support Center: Resolving Co-elution Issues with N-Chloromethyl (S)-Citalopram Chloride

Welcome to the technical support center for resolving complex chromatographic challenges. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering co-elution issues specifically involving N-Chloromethyl (S)-Citalopram Chloride, a potential impurity or derivative of the selective serotonin reuptake inhibitor (SSRI), (S)-Citalopram (Escitalopram).

This resource provides in-depth, actionable troubleshooting advice in a direct question-and-answer format. Our approach is grounded in fundamental chromatographic principles to empower you to not only solve the immediate problem but also to build robust analytical methods for the future.

Frequently Asked Questions (FAQs)

Q1: What is N-Chloromethyl (S)-Citalopram Chloride and why is it a challenging impurity to separate?

N-Chloromethyl (S)-Citalopram Chloride is a quaternary ammonium salt derivative of (S)-Citalopram.[1][2][3] It is structurally very similar to the parent molecule, (S)-Citalopram, and other related substances. This similarity in structure often translates to comparable physicochemical properties, such as polarity and hydrophobicity, making it difficult to achieve baseline separation using standard reversed-phase HPLC methods. Co-elution can occur with the (S)-Citalopram API, its (R)-enantiomer, or other process-related impurities and degradation products.[4][5]

Q2: We are observing a peak shoulder on our main (S)-Citalopram peak. How can we confirm if this is a co-elution issue?

A shoulder or any distortion in peak shape is a strong indicator of a co-eluting species.[6][7] To confirm, several techniques are invaluable:

-

Peak Purity Analysis with a Diode Array Detector (DAD/PDA): A DAD or PDA detector is essential for assessing peak purity. By comparing the UV-Vis spectra across the peak (from the upslope to the downslope), the software can calculate a purity angle or similar metric. If the spectra are not identical, it indicates the presence of more than one compound.[6]

-

Mass Spectrometry (MS) Detection: If you have access to an LC-MS system, it can provide definitive evidence. A mass spectrometer can differentiate co-eluting compounds if they have different mass-to-charge ratios (m/z).[6][8] By extracting the ion chromatograms for the expected masses of (S)-Citalopram and N-Chloromethyl (S)-Citalopram Chloride, you can see if they elute at slightly different times under the main peak.

-

Systematic Method Adjustments: Small, systematic changes to the method, such as a slight change in mobile phase pH or organic solvent ratio, can sometimes cause the shoulder to resolve into a separate peak, confirming co-elution.

Troubleshooting Guide: A Step-by-Step Approach to Resolution

If you have confirmed a co-elution issue, the following systematic guide will help you manipulate the chromatographic parameters to achieve the desired separation. The key is to alter the selectivity (α) of your system, which is a measure of the separation between two peaks.[9]

Q3: We are using a standard C18 column and still see co-elution. What is the first parameter we should adjust?

Before changing the column, fully explore the capabilities of your current stationary phase by systematically adjusting the mobile phase.

Step 1: Optimize Mobile Phase Composition

The mobile phase is the most flexible tool for influencing selectivity.[9][10]

-

Change the Organic Modifier: If you are using acetonitrile (ACN), try switching to methanol (MeOH) or vice versa. The different solvent properties (dipole moment, hydrogen bonding capability) can alter interactions with the stationary phase and improve separation. ACN is aprotic, while MeOH is protic and can engage in hydrogen bonding, which may be enough to resolve the compounds.

-

Adjust the pH of the Aqueous Phase: Citalopram is a tertiary amine, and its charge state is highly dependent on pH.[11] By adjusting the mobile phase pH, you can alter the ionization state of the analyte and the co-eluting impurity, which can lead to significant changes in retention and selectivity.[12]

-

Modify Buffer Concentration: Changes in buffer concentration can also influence peak shape and retention, especially for ionizable compounds.

Table 1: Mobile Phase Optimization Strategy

| Parameter Change | Rationale | Recommended Starting Point |

| Organic Modifier | Alter selectivity through different solvent-analyte interactions. | Switch from ACN to MeOH (or vice versa) at the same percentage. |

| Mobile Phase pH | Change the ionization state of basic analytes, affecting retention. | Adjust pH by ±0.5 units. A pH of 4.0 has been shown to be effective for citalopram enantiomers.[13] |

| Buffer Strength | Can improve peak shape and influence retention of ionized species. | Start with a 10-25 mM buffer and test a higher concentration (e.g., 50 mM). |

Q4: We've optimized the mobile phase but still lack baseline resolution. What's the next logical step?

If mobile phase adjustments are insufficient, the next most powerful tool is to change the stationary phase chemistry.[9][14]

Step 2: Select an Alternative Stationary Phase

Different stationary phases offer unique separation mechanisms.

-

Phenyl-Hexyl Columns: These columns provide alternative selectivity to C18 phases due to π-π interactions with aromatic rings in the analytes. Given the phenyl groups in citalopram, this is an excellent first alternative.

-

Cyano (CN) Columns: A cyano column can be used in both reversed-phase and normal-phase modes and offers different selectivity based on dipole-dipole interactions. It has been successfully used for separating citalopram enantiomers with a chiral mobile phase additive.[13]

-

Chiral Stationary Phases (CSPs): If the co-eluting impurity is an enantiomer (e.g., the R-enantiomer of a citalopram derivative), a chiral stationary phase is often required.[15][16][17] Columns based on cyclodextrins or macrocyclic glycopeptides are commonly used for separating citalopram and its analogues.[16]

Workflow for Resolving Co-elution

Caption: A systematic workflow for troubleshooting co-elution issues in HPLC.

Q5: Can temperature or flow rate adjustments help with our co-elution problem?

Yes, these parameters primarily affect efficiency (N) and can provide the final tweaks needed for resolution.[9]

Step 3: Optimize Physical Parameters

-

Column Temperature:

-

Effect: Lowering the temperature generally increases viscosity and retention, which can sometimes improve resolution.[18] Conversely, increasing the temperature lowers viscosity, allowing for faster analysis and sometimes changing selectivity.[9]

-

Protocol: Evaluate the separation at temperatures such as 25°C, 35°C, and 45°C. Ensure your analytes are stable at higher temperatures.

-

-

Flow Rate:

-

Effect: Reducing the flow rate can increase column efficiency (higher N value), leading to sharper peaks and potentially better resolution, though it will increase the run time.[18]

-

Protocol: Try reducing the flow rate from 1.0 mL/min to 0.8 mL/min to see if resolution improves.

-

Q6: We are working with a chiral separation. Are there any special considerations?

Chiral separations are highly specific. In addition to dedicated Chiral Stationary Phases (CSPs), you can use Chiral Mobile Phase Additives (CMPAs).

-

Chiral Mobile Phase Additives (CMPAs): Additives like sulfobutyl ether-β-cyclodextrin (SBE-β-CD) or β-cyclodextrin (β-CD) can be added to the mobile phase for use with standard achiral columns (like C18 or Cyano).[13][15] These additives form transient diastereomeric complexes with the enantiomers, allowing for their separation. The concentration of the additive and the mobile phase pH are critical parameters to optimize.[13][15] For example, a successful separation of citalopram enantiomers was achieved on a C18 column using SBE-β-CD at a pH of 2.5.[15]

Experimental Protocol Example: Method Development for Citalopram and Related Substances

This protocol provides a starting point for developing a stability-indicating method on a standard C18 column.

-

Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

-

Mobile Phase B: Acetonitrile.

-

Detection: UV at 238 nm.[19]

-

Column Temperature: 30°C.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Initial Gradient:

-

Start with a shallow gradient to screen for impurities.

-

Example: 30% B to 70% B over 25 minutes.

-

-

Troubleshooting Steps:

-

If co-elution is observed, first try replacing Mobile Phase B with Methanol.

-

Next, adjust the pH of Mobile Phase A to 4.5 and then to 6.5.

-

If co-elution persists, switch to a Phenyl-Hexyl column using the best mobile phase conditions identified.

-

Logical Relationship of Chromatographic Parameters

Caption: The relationship between key chromatographic parameters and peak resolution.

References

-

Enantioseparation of Citalopram by RP-HPLC, Using Sulfobutyl Ether-β-Cyclodextrin as a Chiral Mobile Phase Additive. (2016). National Institutes of Health (NIH). Available from: [Link]

-

Enantiomeric separation of citalopram analogues by HPLC using macrocyclic glycopeptide and cyclodextrin based chiral stationary phases. (2016). Taylor & Francis Online. Available from: [Link]

-

Development and Optimization of an HPLC Analysis of Citalopram and Its Four Nonchiral Impurities Using Experimental Design Metho. (2012). Oxford Academic. Available from: [Link]

-

Liquid Chromatography Determination of Citalopram Enantiomers Using b-Cyclodextrin as a Chiral Mobile Phase Additive. (2005). ResearchGate. Available from: [Link]

-

HPLC Method for Chiral Separation and Quantification of Antidepressant Citalopram and Its Precursor Citadiol. (2015). ResearchGate. Available from: [Link]

-

Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2010). Chromatography Online. Available from: [Link]

-

Analysis of enantiomers of citalopram and its demethylated metabolites in plasma of depressive patients using chiral reverse-phase liquid chromatography. (1997). PubMed. Available from: [Link]

-

Development and optimization of an HPLC analysis of citalopram and its four nonchiral impurities using experimental design methodology. (2012). PubMed. Available from: [Link]

-

Citalopram. Wikipedia. Available from: [Link]

-

Chemical structures and physical properties of sertraline and citalopram. (2018). ResearchGate. Available from: [Link]

-

Development and Optimization of an HPLC Analysis of Citalopram and Its Four Nonchiral Impurities Using Experimental Design Methodology. (2012). ResearchGate. Available from: [Link]

-

RP-HPLC method development and validation of citalopram in pharmaceutical dosage form. (2022). International Research Journal of Pharmacy. Available from: [Link]

-

Unlocking Better Separations: A Practical Guide to Enhancing HPLC Resolution. (2026). Oreate AI. Available from: [Link]

-

Development of RP-HPLC Method for Estimation of Citalopram Hbr. (2011). Research Journal of Pharmacy and Technology. Available from: [Link]

-

Separation of Closely Eluting Impurities by Selecting Appropriate Stationary Phase. (2020). Pharmaeli. Available from: [Link]

-

FORMULATION AND EVALUATION OF NOVEL CO-CRYSTALS OF CITALOPRAM HYDROBROMIDE. (2025). World Journal of Pharmaceutical Research. Available from: [Link]

-

Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (2022). Axion Labs. Available from: [Link]

-

HPLC Troubleshooting. SepScie. Available from: [Link]

-

Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. (2015). The Analytical Scientist. Available from: [Link]

-

Real Solutions to Improve Your HPLC Peak Resolution. (2023). AnalyteGuru. Available from: [Link]

-

Citalopram. PubChem. Available from: [Link]

-

Optimizing Chromatographic Separations. (2019). Chemistry LibreTexts. Available from: [Link]

-

Chemical Name : N-Chloromethyl (S)-Citalopram Chloride. Pharmaffiliates. Available from: [Link]

-

Novel and Improved Process for the Preparation of Citalopram. Organic Chemistry India. Available from: [Link]

-

Citalopram-impurities. Pharmaffiliates. Available from: [Link]

-

Citalopram Impurity 27 (Chloride Salt). Veeprho. Available from: [Link]

-

Citalopram Chloromethyl Impurity - Reference Standard. SynThink. Available from: [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. Development and optimization of an HPLC analysis of citalopram and its four nonchiral impurities using experimental design methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]

- 7. theanalyticalscientist.com [theanalyticalscientist.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Unlocking Better Separations: A Practical Guide to Enhancing HPLC Resolution - Oreate AI Blog [oreateai.com]

- 11. Citalopram | C20H21FN2O | CID 2771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. academic.oup.com [academic.oup.com]

- 14. veeprho.com [veeprho.com]

- 15. Enantioseparation of Citalopram by RP-HPLC, Using Sulfobutyl Ether-β-Cyclodextrin as a Chiral Mobile Phase Additive - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

Strategies to reduce N-Chloromethyl impurity carryover in HPLC injectors

Topic: Advanced Strategies for N-Chloromethyl Impurity Carryover in HPLC

Ticket ID: #NC-IMP-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Science Division

Executive Summary: The "Sticky" Genotoxin

N-Chloromethyl compounds (e.g., N-chloromethyl-N-phenylcarbamoyl chloride) represent a critical class of Potentially Genotoxic Impurities (PGIs) . Under ICH M7 guidelines, these alkylating agents must be controlled to trace levels (often ppm or ppb).

The Technical Challenge: Unlike standard pharmaceutical intermediates, N-Chloromethyl species possess a "dual-threat" physicochemical profile:

-

High Lipophilicity (LogP > 3): They exhibit strong hydrophobic adsorption to injector surfaces (Vespel® rotor seals, PTFE seats).

-

High Reactivity: They are electrophilic alkylating agents. If they adsorb to the injector, they do not just "sit" there; they can react with subsequent analytes or seal materials, creating "ghost peaks" or variable recovery that defies standard carryover logic.[1]